molecular formula C10H9BrFNO B1415452 1-(2-Bromo-4-fluorobenzoyl)azetidine CAS No. 1857447-37-0

1-(2-Bromo-4-fluorobenzoyl)azetidine

Cat. No.: B1415452
CAS No.: 1857447-37-0
M. Wt: 258.09 g/mol
InChI Key: ZPAQWBXLFOBLQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Bromo-4-fluorobenzoyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds such as aziridines

Preparation Methods

The synthesis of 1-(2-Bromo-4-fluorobenzoyl)azetidine typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and reduce costs.

Chemical Reactions Analysis

1-(2-Bromo-4-fluorobenzoyl)azetidine undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-Bromo-4-fluorobenzoyl)azetidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-fluorobenzoyl)azetidine involves its interaction with various molecular targets and pathways. The presence of bromine and fluorine atoms enhances its ability to form strong interactions with biological molecules, potentially leading to inhibition of enzymes or disruption of cellular processes. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests it may interact with multiple targets simultaneously .

Comparison with Similar Compounds

1-(2-Bromo-4-fluorobenzoyl)azetidine can be compared with other azetidine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

azetidin-1-yl-(2-bromo-4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrFNO/c11-9-6-7(12)2-3-8(9)10(14)13-4-1-5-13/h2-3,6H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPAQWBXLFOBLQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)C2=C(C=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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